molecular formula C6H9N5O B3009263 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole CAS No. 2157193-36-5

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B3009263
CAS No.: 2157193-36-5
M. Wt: 167.172
InChI Key: LDYVCPKBPSQVAH-UHFFFAOYSA-N
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Description

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of azides and oxadiazoles. This compound is characterized by the presence of an azide group (-N₃) attached to a propyl chain, which is further connected to a 1,3,4-oxadiazole ring substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the azide group: The azide group is introduced by reacting a suitable halide precursor (e.g., 3-chloropropyl) with sodium azide (NaN₃) in an organic solvent such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Cycloaddition reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts (CuAAC) are commonly used for azide-alkyne cycloaddition reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide (NaN₃) in DMF or acetonitrile.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable linkages.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. In biological systems, the compound can be used to modify proteins or nucleic acids through bioconjugation, affecting their function and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Azidopropyl)-1,3,4-oxadiazole: Lacks the methyl group on the oxadiazole ring.

    5-Methyl-1,3,4-oxadiazole: Lacks the azidopropyl group.

    3-Azidopropyl-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole is unique due to the combination of the azide group and the methyl-substituted oxadiazole ring. This combination imparts specific reactivity and stability, making it a versatile intermediate in various chemical and biological applications.

Properties

IUPAC Name

2-(3-azidopropyl)-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c1-5-9-10-6(12-5)3-2-4-8-11-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYVCPKBPSQVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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